N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide
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Overview
Description
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[1,2-a]pyrimidine core with a phenylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide typically involves the condensation of 2-aminopyridine derivatives with appropriate acylating agents. One common method includes the reaction of 2-aminopyridine with 2-phenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetic acid, while reduction may produce N-(2-methyl-4-hydroxypyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide .
Scientific Research Applications
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and luminescent properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that regulate cell growth and proliferation. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another class of fused pyrimidine derivatives with similar biological activities.
Quinazoline: Known for its anticancer properties and kinase inhibition.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOZJSJHCJFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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